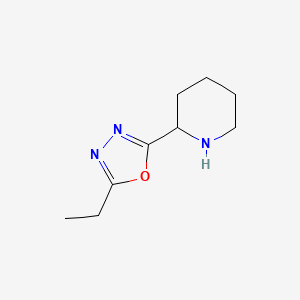

2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine is a heterocyclic compound that features a piperidine ring fused with an oxadiazole ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine typically involves the cyclization of appropriate precursors. One common method includes the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often involve the use of solvents like ethanol and catalysts such as zinc chloride to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions .

Análisis De Reacciones Químicas

Types of Reactions: 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like sodium hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

Oxidation: Formation of oxadiazole derivatives with additional functional groups.

Reduction: Formation of reduced piperidine derivatives.

Substitution: Formation of substituted piperidine derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound consists of a piperidine ring fused with a 5-ethyl-1,3,4-oxadiazole moiety. This unique combination enhances its lipophilicity and may influence its pharmacokinetic properties, making it suitable for various applications.

Chemistry

Building Block for Synthesis

2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its ability to participate in various chemical reactions allows chemists to develop new materials with tailored properties.

Chemical Reactions

The compound undergoes several types of reactions:

- Oxidation : Can be facilitated by agents like potassium permanganate.

- Reduction : Often involves lithium aluminum hydride.

- Substitution : Nucleophilic substitution can occur at the piperidine ring using reagents such as sodium hydride.

Biology

Antimicrobial Activity

Research indicates that derivatives of this compound demonstrate significant antimicrobial activity against various bacterial strains. The mechanism may involve the inhibition of bacterial enzyme systems or disruption of cell membrane integrity.

Interaction with Neurotransmitter Receptors

Studies have shown that similar compounds exhibit high affinity for neurotransmitter receptors, including:

- Dopamine Receptors : Particularly D2 receptors, relevant in treating psychiatric disorders.

- Serotonin Receptors : Such as 5-HT1A and 5-HT2A receptors, which are important for mood regulation.

Medicine

Anticancer Properties

The compound is being explored for its potential anticancer effects. Preliminary studies suggest it can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Industrial Applications

In the industrial sector, this compound is utilized in developing new materials with specific electronic properties. Its unique chemical structure allows it to be integrated into polymers and other materials to enhance performance characteristics.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Methyl-1,3,4-oxadiazol-2-thiol | Structure | Contains a thiol group enhancing reactivity |

| 1-(4-Tosyl)piperidin-4-carboxylic acid | Structure | Known for enzyme inhibitory activity against lipoxygenase |

| 5-(Phenyl)-1,3,4-oxadiazol-2-thione | Structure | Exhibits significant antibacterial properties |

This table highlights the distinct features of related compounds compared to this compound. The dual-ring structure of this compound contributes to its unique biological activities and chemical reactivity.

Case Studies and Research Findings

-

Antimicrobial Studies

A study investigated the antimicrobial efficacy of derivatives based on this compound against multiple bacterial strains. Results indicated potent activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum application in pharmaceuticals. -

Neuropharmacology Research

Another study focused on the interaction of similar oxadiazole derivatives with dopamine receptors. It was found that these compounds could modulate receptor activity effectively, indicating potential use in developing antipsychotic medications. -

Material Science Applications

Research into the incorporation of this compound into polymer matrices demonstrated enhanced electrical conductivity and thermal stability compared to traditional materials. This opens avenues for its application in electronics and advanced material design.

Mecanismo De Acción

The mechanism of action of 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine involves its interaction with specific molecular targets:

Molecular Targets: It targets enzymes and receptors involved in cell proliferation and survival.

Pathways Involved: The compound can inhibit pathways such as the succinate dehydrogenase pathway, leading to reduced cellular respiration and energy production.

Comparación Con Compuestos Similares

1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in their substituents, leading to variations in their biological activities.

Piperidine Derivatives: Compounds like piperidine itself and its various substituted forms have different pharmacological properties.

Uniqueness: 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine is unique due to its combined oxadiazole and piperidine rings, which confer a distinct set of biological activities and chemical reactivity. This dual-ring structure allows for versatile applications in medicinal chemistry and material science .

Actividad Biológica

2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine is a compound that integrates a piperidine ring with a 5-ethyl-1,3,4-oxadiazole moiety. The oxadiazole ring is recognized for its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this compound, focusing on its pharmacological potential, binding affinities, and implications in medicinal chemistry.

Chemical Structure and Properties

The structural composition of this compound includes:

- Piperidine Ring : A six-membered saturated ring containing one nitrogen atom.

- Oxadiazole Moiety : A five-membered heterocyclic structure containing two nitrogen atoms.

This unique combination enhances the compound’s lipophilicity and may influence its pharmacokinetic properties. The presence of the ethyl group in the oxadiazole increases its solubility in lipid environments, potentially improving bioavailability.

Antimicrobial Properties

Compounds featuring the oxadiazole structure have been reported to exhibit significant antimicrobial activities. Preliminary studies suggest that derivatives of this compound may serve as effective antibacterial agents. The mechanism may involve inhibition of bacterial enzyme systems or disruption of cell membrane integrity.

Interaction with Neurotransmitter Receptors

Research indicates that similar compounds show high affinity for various neurotransmitter receptors:

- Dopamine Receptors : Particularly D2 receptors, which are critical in the treatment of psychiatric disorders.

- Serotonin Receptors : Including 5-HT1A and 5-HT2A receptors, relevant for mood regulation and anxiety disorders.

These interactions suggest potential applications in developing antipsychotic medications and treatments for mood disorders.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its structural characteristics. The lipophilicity conferred by the ethyl group enhances absorption and distribution within biological systems. Studies on similar oxadiazole derivatives indicate favorable metabolic stability and bioavailability.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Methyl-1,3,4-oxadiazol-2-thiol | Structure | Contains a thiol group enhancing reactivity and activity. |

| 1-(4-Tosyl)piperidin-4-carboxylic acid | Structure | Known for enzyme inhibitory activity against lipoxygenase. |

| 5-(Phenyl)-1,3,4-oxadiazol-2-thione | Structure | Exhibits significant antibacterial properties and anti-inflammatory potential. |

The distinct combination of piperidine and ethyl-substituted oxadiazole structures in this compound may provide enhanced selectivity towards certain biological targets compared to other derivatives.

Propiedades

IUPAC Name |

2-ethyl-5-piperidin-2-yl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-2-8-11-12-9(13-8)7-5-3-4-6-10-7/h7,10H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVSJICLWLOTFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)C2CCCCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.